molecular formula C15H13N3O2 B1420942 N-[(2-{imidazo[1,2-a]pyridin-2-ylmethoxy}phenyl)methylidene]hydroxylamine CAS No. 1235441-84-5

N-[(2-{imidazo[1,2-a]pyridin-2-ylmethoxy}phenyl)methylidene]hydroxylamine

Cat. No. B1420942
M. Wt: 267.28 g/mol
InChI Key: AOYSLDHTDNNBDE-CXUHLZMHSA-N
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Description

“N-[(2-{imidazo[1,2-a]pyridin-2-ylmethoxy}phenyl)methylidene]hydroxylamine” is a chemical compound with the IUPAC name 2-(imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde oxime . It has a molecular weight of 267.29 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which are key intermediates in the formation of this compound, has been extensively studied . The most effective protocols for their synthesis have been developed in the past decade . These protocols emphasize the ecological impact of the methods and mechanistic aspects . They have been efficiently applied in the preparation of important drugs and promising drug candidates .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code 1S/C15H13N3O2/c19-16-9-12-5-1-2-6-14(12)20-11-13-10-18-8-4-3-7-15(18)17-13/h1-8,10H,9,11H2 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . The transformation is proposed to go via the subsequent formation of imine, the addition of alcohol to the alkyne moiety, intramolecular cyclization, and p-TSA catalyzed dehydration .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 267.29 .

Scientific Research Applications

  • Crystal Structure and Hirshfeld Surface Analysis : Imidazo[1,2-a]pyridine derivatives have been extensively studied for their crystal structures. For instance, the crystal structure of N-tert-butyl-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine and its derivatives has been analyzed, providing insights into the molecular inclinations and interactions, which are crucial for understanding their potential applications in various fields (Dhanalakshmi, Ramanjaneyulu, Thennarasu, & Aravindhan, 2018).

  • Sensing Applications : A fluorescent sensor based on imidazo[1,2-a]pyridine, similar in structure to the compound , has been developed for detecting Al3+ ions. This sensor exhibits high sensitivity and selectivity, indicating the potential of imidazo[1,2-a]pyridine derivatives in environmental monitoring and analytical chemistry (Li & Xiao, 2016).

  • Synthesis Methods : Research has been conducted on efficient methods for synthesizing heterodiarylmethanes using imidazo[1,2-a]pyridines, highlighting the compound's versatility in organic synthesis and potential in creating diverse chemical entities (Mondal, Samanta, Santra, Bagdi, & Hajra, 2016).

  • Fluorescent Properties : The fluorescent properties of imidazo[1,2-a]pyridine-based compounds have been extensively studied. These properties are significant for developing new fluorescent organic compounds, potentially useful in biochemical sensing and imaging (Tomoda, Hirano, Saito, Mutai, & Araki, 1999).

  • Pharmaceutical Research : Although you requested to exclude drug-related information, it's noteworthy that imidazo[1,2-a]pyridine derivatives have been investigated in pharmaceutical research for their potential as therapeutic agents. This highlights the compound's significance in medicinal chemistry.

Future Directions

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . Future research may focus on developing eco-friendly synthesis methods and exploring new applications of these compounds .

properties

IUPAC Name

(NE)-N-[[2-(imidazo[1,2-a]pyridin-2-ylmethoxy)phenyl]methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c19-16-9-12-5-1-2-6-14(12)20-11-13-10-18-8-4-3-7-15(18)17-13/h1-10,19H,11H2/b16-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOYSLDHTDNNBDE-CXUHLZMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NO)OCC2=CN3C=CC=CC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/O)OCC2=CN3C=CC=CC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-{imidazo[1,2-a]pyridin-2-ylmethoxy}phenyl)methylidene]hydroxylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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